3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrimido[5,4-b]indol-4(5H)-one core is a bicyclic structure with nitrogen atoms. The fluorobenzyl and 3,4-dimethoxyphenethyl groups are likely to add further complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atoms could be displaced in nucleophilic aromatic substitution reactions. The pyrimido[5,4-b]indol-4(5H)-one core might also undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of fluorine atoms and the 3,4-dimethoxyphenethyl group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Hepatitis B Virus Inhibition
A related compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been studied for its potential as a hepatitis B virus (HBV) inhibitor. This research highlights the synthesis and biological evaluation of the compound, revealing its nanomolar inhibitory activity against HBV in vitro. The study utilized single-crystal X-ray analysis and molecular docking to understand the compound's interaction with the virus, indicating its promise as a therapeutic agent against hepatitis B (Ivashchenko et al., 2019).
Organic Solar Cells Application
Another research avenue explores the use of benzyl and fluorinated benzyl side chains in non-fullerene acceptors for organic solar cells. Compounds related to 3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one have been synthesized and characterized, demonstrating their potential in enhancing the power conversion efficiencies of organic solar cells. This underscores the importance of side-chain modification in the development of efficient solar cell components (Nazari et al., 2018).
Antitumor Activity
The exploration of related pyrimidine derivatives for antitumor activity has led to significant findings. Compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and evaluated for their potential against various cancers. These studies contribute to the understanding of pyrimidine derivatives as potent inhibitors of biological pathways involved in tumor growth and proliferation, offering insights into their therapeutic potential (Grivsky et al., 1980).
Larvicidal Activity
The synthesis of pyrimidine-linked morpholinophenyl derivatives has been investigated for their larvicidal activity. This research provides valuable information on the potential use of these compounds in controlling larval populations, with significant activity observed against third instar larvae. The findings highlight the importance of molecular structure in determining biological activity and suggest potential applications in pest management (Gorle et al., 2016).
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5-[(2-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O3/c1-34-23-10-7-17(13-24(23)35-2)11-12-31-16-30-25-20-14-19(28)8-9-22(20)32(26(25)27(31)33)15-18-5-3-4-6-21(18)29/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGGZOVVRAMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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